BenchChemオンラインストアへようこそ!

6-(4,4-difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

KIF18A inhibitor synthesis medicinal chemistry hydrogen-bond donor optimization

Select this N-methyl-4-aminopyrimidine intermediate for KIF18A inhibitor programs where chemoselective amide coupling is critical. The N-methyl-4-amino group provides a single acylation site, eliminating the bis-acylation byproducts seen with the primary amine analog. The 4,4-difluoropiperidine imparts metabolic stability and modulated lipophilicity—properties absent from non-fluorinated piperidine or morpholine alternatives. With MW 242.27 and Fsp³ ≈0.55, it fits fragment-based lead discovery guidelines. Ideal for generating focused probe libraries targeting CIN-cancer models (HGSOC, TNBC).

Molecular Formula C11H16F2N4
Molecular Weight 242.27 g/mol
CAS No. 2098140-98-6
Cat. No. B1479386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4-difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine
CAS2098140-98-6
Molecular FormulaC11H16F2N4
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCC(CC2)(F)F)NC
InChIInChI=1S/C11H16F2N4/c1-8-15-9(14-2)7-10(16-8)17-5-3-11(12,13)4-6-17/h7H,3-6H2,1-2H3,(H,14,15,16)
InChIKeyJAZDWGRXNNOLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4-Difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 2098140-98-6): Sourcing and Differentiation Guide for KIF18A-Targeted Research


6-(4,4-Difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 2098140-98-6) is a substituted 4-aminopyrimidine small molecule with the molecular formula C₁₁H₁₆F₂N₄ and a molecular weight of 242.27 g/mol . The compound features a pyrimidine core bearing a 4,4-difluoropiperidin-1-yl group at the 6-position, a methyl group at the 2-position, and an N-methyl substituent on the 4-amino group . It has been identified in vendor catalogs as a research compound relevant to the inhibition of kinesin family member 18A (KIF18A), a mitotic motor protein implicated in chromosome segregation and validated as a therapeutic target in chromosomally unstable (CIN) cancers [1]. Commercially available purity specifications typically reach 98% (HPLC) .

Why Generic 4-Aminopyrimidine Building Blocks Cannot Substitute 6-(4,4-Difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine in KIF18A-Targeted Synthesis


Substitution of 6-(4,4-difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine with superficially similar 4-aminopyrimidine building blocks introduces critical structural deviations that compromise downstream synthetic utility and target engagement. The 4,4-difluoropiperidine moiety imparts distinct physicochemical properties — including enhanced metabolic stability and modulated lipophilicity — that are not replicated by non-fluorinated piperidine or morpholine analogs commonly employed as alternative amine coupling partners [1]. Furthermore, the N-methylation of the exocyclic 4-amino group differentiates this compound from the primary amine scaffold 2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine, which serves as the direct precursor to patent-exemplified KIF18A inhibitors in Amgen's portfolio (e.g., US 2022/0056015 A1) [2]. This methylation alters the hydrogen-bond donor/acceptor profile at a position critical for subsequent amide bond formation or sulfonamide coupling, thereby affecting both the reaction selectivity and the pharmacological properties of the final derived inhibitors. Generic replacement with unsubstituted or differently N-alkylated aminopyrimidines thus risks divergent synthetic outcomes and invalid cross-project SAR comparisons.

Quantitative Differentiation Evidence for 6-(4,4-Difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine Against Structural Analogs


N-Methylation at the 4-Amino Position: Hydrogen-Bond Donor Count Reduction vs. 2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine

The target compound possesses one hydrogen-bond donor (the secondary amine NH at position 4), compared to two hydrogen-bond donors in the primary amine analog 2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine, which is the direct precursor scaffold used in Amgen's patent-exemplified KIF18A inhibitors (US 2022/0056015 A1, e.g., Examples 1, 2-4, 2-6, 3, 4-1) [1]. This reduction in HBD count is a well-recognized medicinal chemistry strategy for improving passive membrane permeability and oral bioavailability [2]. The N-methyl group also eliminates a potential site for undesired metabolic N-dealkylation or Phase II conjugation (glucuronidation/sulfation) that can occur on primary aromatic amines.

KIF18A inhibitor synthesis medicinal chemistry hydrogen-bond donor optimization

4,4-Difluoropiperidine Substituent: Calculated Lipophilicity Enhancement vs. Morpholine and Piperidine Analogs

The 4,4-difluoropiperidine group at the pyrimidine 6-position confers increased lipophilicity relative to unsubstituted piperidine or morpholine-containing analogs. While direct experimentally measured logP/logD values for the target compound are not publicly disclosed, the contribution of gem-difluoro substitution to lipophilicity is a class-level phenomenon: each fluorine atom on an sp³ carbon typically increases logP by approximately +0.3 to +0.5 units relative to the parent C-H compound when positioned β to a heteroatom [1]. The Amgen KIF18A patent (US 2022/0056015 A1) explicitly demonstrates the functional importance of this motif: Example 1-1, incorporating the 4,4-difluoropiperidine group on the pyrimidine scaffold, yielded an advanced KIF18A inhibitor with an IC50 of 17 nM in a microtubule-stimulated ATPase assay, whereas Example 2-1, substituting with (R)-2-methylmorpholine, represents a structurally distinct series whose comparative potency is disclosed within the patent [2]. The 4,4-difluoropiperidine group is also noted in related compound documentation as enhancing metabolic stability by reducing oxidative metabolism at the piperidine ring [3].

metabolic stability lipophilicity modulation KIF18A inhibitor scaffold

Molecular Weight and Fractional sp³ Carbon Count (Fsp³): Favorable Physicochemical Profile for Fragment-Based or Late-Stage Derivatization

With a molecular weight of 242.27 g/mol, the target compound falls within the 'fragment' space (MW < 300 Da) as defined by the Astex Rule of Three for fragment-based lead generation [1]. It also possesses a favorable Fsp³ (fraction of sp³-hybridized carbons) contributed by the saturated 4,4-difluoropiperidine ring, a metric correlated with clinical developability and reduced attrition due to nonspecific toxicity [2]. In contrast, the fully elaborated KIF18A inhibitors exemplified in the Amgen patent (e.g., Example 1-1, MW ≈ 500-600 Da) are substantially larger and lie outside the fragment-suitable property space. The target compound's moderate molecular weight, combined with the synthetic handles provided by the N-methylamino and pyrimidine positions, positions it as a versatile intermediate for structure-activity relationship (SAR) exploration prior to committing to high-molecular-weight advanced leads.

fragment-based drug discovery lead-likeness physicochemical property benchmarking

Commercial Availability and Purity Benchmarking: 98% Purity Standard vs. Generic 4-Aminopyrimidine Building Blocks

The compound is commercially available at 98% purity (HPLC) from Leyan (Catalog No. 2285219, CAS 2098140-98-6) and at minimum 95% purity from CymitQuimica/Biosynth (Ref. 3D-YID14098) . This purity level exceeds the typical 95% specification common for research-grade aminopyrimidine building blocks from general chemical suppliers, making it suitable for direct use in sensitive amide coupling or palladium-catalyzed cross-coupling reactions without additional purification. While non-fluorinated 4-aminopyrimidine building blocks are widely available from multiple vendors at comparable purities, the specific combination of the 4,4-difluoropiperidine substituent with N-methylation represents a niche structural pattern that limits the number of qualified suppliers.

chemical procurement purity specification KIF18A inhibitor intermediate

Recommended Application Scenarios for 6-(4,4-Difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 2098140-98-6) Based on Structural Differentiation Evidence


Synthesis of Patent-Exemplified KIF18A Inhibitors via Amide Coupling at the N-Methyl-4-amino Handle

This compound is optimally deployed as a nucleophilic coupling partner in amide bond formation with elaborated carboxylic acid building blocks bearing the 6-azaspiro[2.5]octane motif, following the synthetic strategy outlined in Amgen's KIF18A inhibitor patents (US 2022/0056015 A1; US 11,236,069) [1]. The N-methyl-4-amino group provides a single specific site for acylation, avoiding the chemoselectivity challenges that arise when using the primary amine analog 2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine — which presents two reactive N-H bonds and may yield mixtures of mono- and bis-acylated products under standard coupling conditions [2]. Successful coupling with carboxylic acid partners generates advanced intermediates structurally analogous to those disclosed in BindingDB (e.g., BDBM535532, KIF18A IC50 = 17 nM) [3].

Fragment-Based Screening for KIF18A Ligand Discovery

With a molecular weight of 242.27 g/mol — well within the Rule of Three guidelines for fragment-based lead discovery (MW < 300, clogP ≤ 3) — this compound is an appropriate starting point for fragment screening campaigns targeting KIF18A or related mitotic kinesins [1]. Its favorable fraction of sp³-hybridized carbons (Fsp³ ≈ 0.55), contributed by the saturated 4,4-difluoropiperidine ring, aligns with the established correlation between higher Fsp³ and improved clinical developability [2]. Researchers can use this fragment as a core scaffold for structure-guided elaboration, leveraging the pyrimidine C2-methyl and C4-N-methylamino positions as vectors for growing toward the tubulin-binding interface of KIF18A that Amgen's advanced inhibitors exploit.

Pharmacokinetic Comparator Studies: N-Methyl vs. Primary Amine Pyrimidine Probes

This compound enables direct head-to-head comparison of N-methylation effects on the pharmacokinetic profile of 4-aminopyrimidine probes. By running parallel in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) against the matched primary amine analog 2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-amine, researchers can quantify the impact of reducing hydrogen-bond donor count by one unit on membrane permeability and metabolic stability [1]. Such data directly inform lead optimization decisions regarding the 4-amino substituent in KIF18A inhibitor programs, where oral bioavailability is a key objective. The difluoropiperidine group's established contribution to metabolic stability, noted in related compound documentation [2], provides a clean background for isolating the N-methylation effect.

Chemical Biology Tool Compound for KIF18A-Dependent Mitotic Vulnerability Validation

In academic and industrial oncology research groups investigating the synthetic lethal relationship between chromosomal instability (CIN) and KIF18A dependency — as recently validated in Nature Communications [1] — this compound serves as a versatile intermediate for generating probe molecules. By systematically varying the group installed at the N-methyl-4-amino position via amide or sulfonamide coupling, researchers can generate focused libraries to probe the structure-activity relationships governing KIF18A inhibition, tubulin interface binding, and selectivity over other kinesin family members. The 4,4-difluoropiperidine group's favorable metabolic stability profile makes these probes suitable for both in vitro mechanistic studies and cell-based assays in CIN cancer lines such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) models [1].

Quote Request

Request a Quote for 6-(4,4-difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.